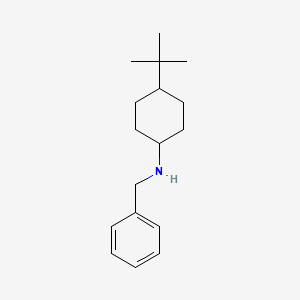
cis-N-benzyl-4-(tert-butyl)cyclohexanamine
Description
cis-N-benzyl-4-(tert-butyl)cyclohexanamine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a benzyl group and a tert-butyl group
Properties
Molecular Formula |
C17H27N |
|---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
N-benzyl-4-tert-butylcyclohexan-1-amine |
InChI |
InChI=1S/C17H27N/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14/h4-8,15-16,18H,9-13H2,1-3H3 |
InChI Key |
ZIWMQGCKCMLUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-N-benzyl-4-(tert-butyl)cyclohexanamine typically involves the reaction of 4-tert-butylcyclohexanone with benzylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
cis-N-benzyl-4-(tert-butyl)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
cis-N-benzyl-4-(tert-butyl)cyclohexanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-N-benzyl-4-(tert-butyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- cis-N-benzyl-4-(tert-butyl)cyclohexanamine shares structural similarities with other amines such as N-Benzylcyclohexanamine and N-Benzyl-4-methylcyclohexanamine.
- These compounds also contain a benzyl group attached to a cyclohexane ring but differ in the nature of the substituents on the ring.
Uniqueness
- The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds.
- This uniqueness can influence its reactivity, biological activity, and potential applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


